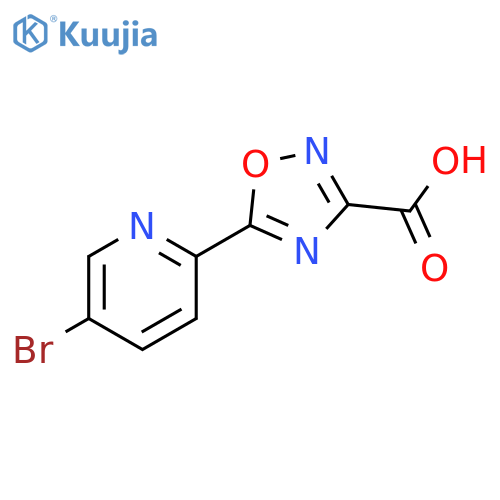

Cas no 1341470-99-2 (5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(5-bromo-2-pyridinyl)-

- 1341470-99-2

- 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylicacid

- AKOS012689271

- EN300-1119705

-

- インチ: 1S/C8H4BrN3O3/c9-4-1-2-5(10-3-4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

- InChIKey: HLZVWNNTCBJXTG-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=NC=C(Br)C=C2)=NC(C(O)=O)=N1

計算された属性

- せいみつぶんしりょう: 268.94360g/mol

- どういたいしつりょう: 268.94360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 89.1Ų

じっけんとくせい

- 密度みつど: 1.850±0.06 g/cm3(Predicted)

- ふってん: 460.6±55.0 °C(Predicted)

- 酸性度係数(pKa): 2.53±0.10(Predicted)

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119705-0.5g |

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1341470-99-2 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1119705-0.05g |

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1341470-99-2 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1119705-2.5g |

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1341470-99-2 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1119705-10g |

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1341470-99-2 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1119705-1.0g |

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1341470-99-2 | 1g |

$1214.0 | 2023-06-09 | ||

| Enamine | EN300-1119705-1g |

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1341470-99-2 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1119705-0.25g |

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1341470-99-2 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1119705-5.0g |

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1341470-99-2 | 5g |

$3520.0 | 2023-06-09 | ||

| Enamine | EN300-1119705-5g |

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1341470-99-2 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1119705-0.1g |

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1341470-99-2 | 95% | 0.1g |

$741.0 | 2023-10-27 |

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献

-

1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acidに関する追加情報

Professional Introduction to 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS No. 1341470-99-2)

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1341470-99-2) is a highly significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, featuring a 5-bromopyridin-2-yl substituent and a 1,2,4-oxadiazole core, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The structural motif of this compound combines the unique electronic properties of the pyridine ring with the bioactive potential of the oxadiazole scaffold, making it an attractive scaffold for designing novel therapeutic agents.

The 1,2,4-oxadiazole ring is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. Its presence in 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid enhances the compound's potential to modulate biological pathways. The 5-bromopyridin-2-yl group introduces a bromine atom at the 5-position of the pyridine ring, which can serve as a handle for further chemical modifications via cross-coupling reactions. This feature makes the compound particularly valuable in synthetic chemistry, enabling the construction of more complex molecular architectures.

Recent advancements in pharmaceutical research have highlighted the importance of oxadiazole derivatives in addressing various therapeutic challenges. Studies have demonstrated that compounds containing the 1,2,4-oxadiazole core exhibit promising activities against a range of diseases, including cancer, inflammation, and infectious disorders. The incorporation of halogenated pyridine groups has further expanded the pharmacological spectrum of these derivatives. For instance, research has shown that halogenated pyridines can enhance binding affinity and metabolic stability, key factors in drug design.

In particular, 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has been explored as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently implicated in diseases such as cancer. By targeting kinases with selective inhibitors derived from this compound class, researchers aim to disrupt aberrant signaling networks that drive pathological processes. The bromine substituent on the pyridine ring facilitates Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl groups that can fine-tune kinase inhibition profiles.

The versatility of 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is further underscored by its utility in developing antimicrobial agents. Emerging evidence suggests that oxadiazole derivatives possess potent activity against resistant bacterial strains due to their ability to interfere with essential bacterial processes. The 1,2,4-oxadiazole core disrupts bacterial cell wall synthesis or DNA replication mechanisms, while the 5-bromopyridin-2-yl group enhances membrane permeability or inhibits key enzymatic targets. Such properties make this compound an attractive candidate for combating multidrug-resistant infections.

Moreover, computational studies have been instrumental in understanding the structural and functional properties of 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid. Molecular modeling techniques have revealed insights into how this compound interacts with biological targets at an atomic level. These studies have guided rational drug design efforts by identifying key binding pockets and optimizing interactions between the drug molecule and its target proteins or nucleic acids. Such high-resolution structural information is crucial for developing drugs with improved efficacy and reduced side effects.

The synthetic methodologies for preparing 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid have also seen significant advancements. Modern synthetic strategies leverage transition metal catalysis and flow chemistry to achieve high yields and selectivity under mild conditions. These innovations not only streamline production but also enable access to complex derivatives with tailored properties for drug discovery applications. The ability to efficiently synthesize this compound and its analogs has accelerated research efforts in medicinal chemistry labs worldwide.

Future directions in research on 5-(5-bromopyridin-2-yll)-1H-indazolizinone derivatives may include exploring their potential as probes for biochemical pathways or as tools for developing diagnostic assays. The unique structural features of this compound make it suitable for use as a scaffold in fragment-based drug discovery programs or as a lead compound for structure-based virtual screening campaigns targeting orphan receptors or enzymes with unmet therapeutic needs.

In conclusion,5-(5-bromopyridin - 2 - yl ) - 1 , 2 , 4 - ox adia z ole - 3 - car boxy lic ac id ( C A S N o . 1341470 -99 - 2 ) represents a promising entity in pharmaceutical research due to its versatile applications and bioactive potential. Its combination of structural features—such as the bromo-py ridine moiety and the 1 , 24 - ox adia z ole core—makes it an invaluable building block for designing novel therapeutic agents targeting various diseases . As synthetic methodologies continue to evolve , so too will our ability to harness this compound's potential through innovative chemical biology approaches .

1341470-99-2 (5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) 関連製品

- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)

- 2680789-49-3(tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)

- 2227796-45-2(methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate)

- 2138108-10-6(1-(4-Fluorophenyl)-4-methylcyclohex-2-en-1-ol)

- 923177-08-6(1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-3-CARBOXYLIC ACID)

- 1942054-60-5((R)-3-(Bromomethyl)hexanoic acid)

- 2247106-65-4(N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide)

- 2306275-17-0(methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 641613-83-4(Quinoline, 4-butyl-3-fluoro-)